Methyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by a pyrrolidine ring substituted with a methyl group and a carboxylate ester group, along with an ethoxyphenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 4-ethoxybenzaldehyde with methylamine and ethyl acetoacetate. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation and cyclization steps. The final esterification step is typically carried out using methanol and a catalytic amount of acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ethoxyphenyl group to an ethylphenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate
- Ethyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
- Methyl 4-(4-ethoxyphenyl)-1-ethylpyrrolidine-3-carboxylate
Uniqueness
Methyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents or functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-4-19-12-7-5-11(6-8-12)13-9-16(2)10-14(13)15(17)18-3/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI Key |
XILAAZHHPBOAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CN(CC2C(=O)OC)C |
Origin of Product |
United States |
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